Isopiperitenol vs. Piperitenol: Differentiated Substrate Affinity for Isopiperitenol Dehydrogenase
Isopiperitenol dehydrogenase (EC 1.1.1.223) exhibits a strong preference for isopiperitenol over the structurally similar piperitenol. While the enzyme acts on both (–)-trans-isopiperitenol and (+)-trans-piperitenol, the catalytic efficiency differs significantly. The Km value for (–)-trans-isopiperitenol is 0.02 mM, indicating high affinity [1]. While a direct Km value for (+)-trans-piperitenol is not reported in the same study, the enzyme's primary role is the oxidation of isopiperitenol in the peppermint menthol pathway [2]. This differential affinity underscores that isopiperitenol is the native, preferred substrate for this critical biosynthetic enzyme.
| Evidence Dimension | Substrate affinity (Km) for isopiperitenol dehydrogenase |
|---|---|
| Target Compound Data | 0.02 mM for (–)-trans-isopiperitenol |
| Comparator Or Baseline | Piperitenol (Km value not explicitly reported, but enzyme acts on it; not the primary substrate in peppermint) |
| Quantified Difference | Km of 0.02 mM for isopiperitenol indicates high affinity; comparable Km for piperitenol not determined in same context, but isopiperitenol is the pathway-specific intermediate. |
| Conditions | Purified enzyme preparations from peppermint (Mentha piperita) leaves; NAD+ as cofactor. |
Why This Matters
Procurement of high-purity isopiperitenol is essential for enzymatic studies of menthol biosynthesis to ensure optimal enzyme activity and avoid confounding data from alternative substrates.
- [1] Enzyme Information System. 1.1.1.223: isopiperitenol dehydrogenase. KM Value: 0.02 mM for (–)-trans-isopiperitenol. View Source
- [2] Ringer KL, Davis EM, Croteau R. Monoterpene metabolism. Cloning, expression, and characterization of (–)-isopiperitenol/(–)-carveol dehydrogenase of peppermint and spearmint. Plant Physiol. 2005;137(3):863-872. PMID: 15728340. View Source
